4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is a complex organic compound primarily used in scientific research. It is characterized by its unique structure, which includes a pyrrolinone ring, a benzenesulfonamide group, and deuterium-labeled ethyl groups. This compound is often utilized in proteomics and other biochemical studies due to its stability and specific labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolinone Ring: The initial step involves the synthesis of the pyrrolinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Deuterium-Labeled Ethyl Group: The ethyl group is introduced using deuterated ethyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the pyrrolinone derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous testing, including NMR and mass spectrometry, is conducted to ensure the purity and isotopic labeling of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrrolinone ring.
Reduced Derivatives: Hydroxylated forms of the pyrrolinone ring.
Substituted Derivatives: Compounds with different substituents on the benzenesulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. Its deuterium labels help in tracing reaction pathways and understanding the dynamics of chemical transformations.
Biology
In biological research, this compound is employed in proteomics to study protein interactions and functions. Its stability and specific labeling make it an excellent tool for mass spectrometry-based proteomics, allowing for precise quantification and identification of proteins.
Medicine
In medical research, it is used to investigate the pharmacokinetics and metabolism of drugs. The deuterium labels provide insights into the metabolic pathways and the stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and labeling are valuable in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The deuterium labels allow for detailed studies of these interactions using techniques like NMR and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(3-Methyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
- 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
Uniqueness
The primary uniqueness of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide lies in its deuterium labeling. This labeling provides enhanced stability and allows for precise tracking in various research applications, making it more advantageous compared to its non-deuterated counterparts.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMFZRCUKJSES-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.